1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methoxyphenyl isocyanate: This can be achieved by reacting 3-methoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Formation of the urea derivative: The 3-methoxyphenyl isocyanate is then reacted with cyclohexylamine to form 1-cyclohexyl-3-(3-methoxyphenyl)urea.
Introduction of the morpholinoethyl group: The final step involves the reaction of the urea derivative with 2-chloroethylmorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of cyclohexylamine and morpholinoethylamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(3-methoxyphenyl)urea: Similar structure but lacks the morpholinoethyl group.
1-Cyclohexyl-3-(2-methoxyphenyl)urea: Similar structure but lacks the morpholinoethyl group.
1-Cyclohexyl-3-(3-phenylmethoxypyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a phenyl ring.
Uniqueness
1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is unique due to the presence of the morpholinoethyl group, which can enhance its solubility, bioavailability, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h5-6,9,14,17,19H,2-4,7-8,10-13,15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXBQKSWKDLTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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